molecular formula C7H7Cl2NO2S B11745467 (2,3-Dichlorophenyl)methanesulfonamide

(2,3-Dichlorophenyl)methanesulfonamide

Cat. No.: B11745467
M. Wt: 240.11 g/mol
InChI Key: NPHSJAWJXNCLAL-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)methanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,3-Dichloroaniline+Methanesulfonyl chlorideThis compound\text{2,3-Dichloroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-Dichloroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

(2,3-Dichlorophenyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylphenyl)methanesulfonamide: Similar structure but with methyl groups instead of chlorine atoms.

    (2-Chlorophenyl)methanesulfonamide: Contains only one chlorine atom on the phenyl ring.

    (2,4-Dichlorophenyl)methanesulfonamide: Chlorine atoms are positioned differently on the phenyl ring.

Uniqueness

(2,3-Dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

(2,3-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

NPHSJAWJXNCLAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)N

Origin of Product

United States

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